

Application Notes & Protocols: Pharmacokinetic Analysis of SJ-25081 in Animal Models

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Compound of Interest

Compound Name: SJ000025081

Cat. No.: B3425489

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Introduction

SJ-25081 is a novel small molecule inhibitor of the Janus kinase (JAK) family, with high selectivity for JAK3. As a potential therapeutic agent for autoimmune diseases and organ transplant rejection, a thorough understanding of its pharmacokinetic (PK) profile is essential for further development. These application notes provide a summary of the pharmacokinetic properties of SJ-25081 in various preclinical animal models and detailed protocols for conducting such studies.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of SJ-25081 were evaluated in mice, rats, and beagle dogs following intravenous (IV) and oral (PO) administration. The key findings are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of SJ-25081 in CD-1 Mice

Parameter	1 mg/kg IV	5 mg/kg PO
C _{max} (ng/mL)	258 ± 45	102 ± 21
T _{max} (h)	0.08	0.5
AUC _{0-t} (ng·h/mL)	312 ± 58	425 ± 76
AUC _{0-inf} (ng·h/mL)	320 ± 62	440 ± 81
t _{1/2} (h)	2.1 ± 0.4	2.5 ± 0.6
CL (L/h/kg)	3.1 ± 0.5	-
V _d (L/kg)	6.5 ± 1.2	-
F (%)	-	68

Table 2: Pharmacokinetic Parameters of SJ-25081 in Sprague-Dawley Rats

Parameter	2 mg/kg IV	10 mg/kg PO
C _{max} (ng/mL)	489 ± 98	215 ± 43
T _{max} (h)	0.08	1.0
AUC _{0-t} (ng·h/mL)	850 ± 150	1890 ± 320
AUC _{0-inf} (ng·h/mL)	865 ± 155	1950 ± 340
t _{1/2} (h)	3.5 ± 0.7	4.1 ± 0.8
CL (L/h/kg)	2.3 ± 0.4	-
V _d (L/kg)	8.1 ± 1.5	-
F (%)	-	75

Table 3: Pharmacokinetic Parameters of SJ-25081 in Beagle Dogs

Parameter	0.5 mg/kg IV	2 mg/kg PO
C _{max} (ng/mL)	350 ± 75	150 ± 35
T _{max} (h)	0.25	1.5
AUC _{0-t} (ng·h/mL)	780 ± 120	1650 ± 280
AUC _{0-inf} (ng·h/mL)	800 ± 130	1700 ± 290
t _{1/2} (h)	5.8 ± 1.1	6.2 ± 1.3
CL (L/h/kg)	0.6 ± 0.1	-
V _d (L/kg)	3.5 ± 0.6	-
F (%)	-	85

Experimental Protocols

Animal Husbandry

- Species: CD-1 Mice (male, 6-8 weeks old), Sprague-Dawley Rats (male, 7-9 weeks old), Beagle Dogs (male, 1-2 years old).
- Housing: Animals were housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
- Diet: Standard chow and water were provided ad libitum. Animals were fasted overnight before oral administration.

Drug Formulation and Administration

- Intravenous (IV) Formulation: SJ-25081 was dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline to a final concentration of 1 mg/mL.
- Oral (PO) Formulation: SJ-25081 was suspended in a vehicle of 0.5% methylcellulose in water.
- Administration:

- IV: Administered as a bolus injection via the tail vein (mice and rats) or cephalic vein (dogs).
- PO: Administered via oral gavage.

Blood Sample Collection

- Mice: Serial blood samples (approximately 50 μ L) were collected from the saphenous vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Rats: Serial blood samples (approximately 100 μ L) were collected from the jugular vein cannula at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Dogs: Serial blood samples (approximately 0.5 mL) were collected from the cephalic vein at 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
- Sample Processing: Blood samples were collected into tubes containing K₂EDTA as an anticoagulant. Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method

- Method: Plasma concentrations of SJ-25081 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile containing an internal standard.
- LC-MS/MS System: A Shimadzu Nexera X2 UHPLC system coupled to a Sciex Triple Quad 6500+ mass spectrometer.
- Quantification: The lower limit of quantification (LLOQ) was 1 ng/mL. The calibration curve was linear over the range of 1 to 2000 ng/mL.

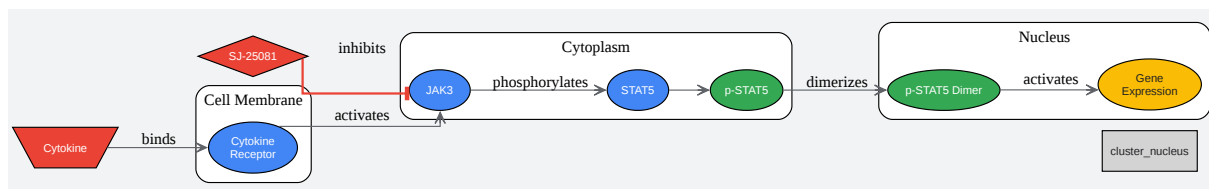
Pharmacokinetic Analysis

- Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

- The maximum plasma concentration (C_{max}) and time to reach C_{max} (T_{max}) were obtained directly from the observed data.
- The area under the plasma concentration-time curve (AUC) was calculated using the linear trapezoidal rule.
- The terminal half-life (t_{1/2}) was calculated as 0.693/λ_z, where λ_z is the terminal elimination rate constant.
- Clearance (CL) and volume of distribution (V_d) were calculated for IV administration.
- Oral bioavailability (F) was calculated as (AUC_{po} / AUC_{iv}) × (Dose_{iv} / Dose_{po}) × 100.

Visualizations

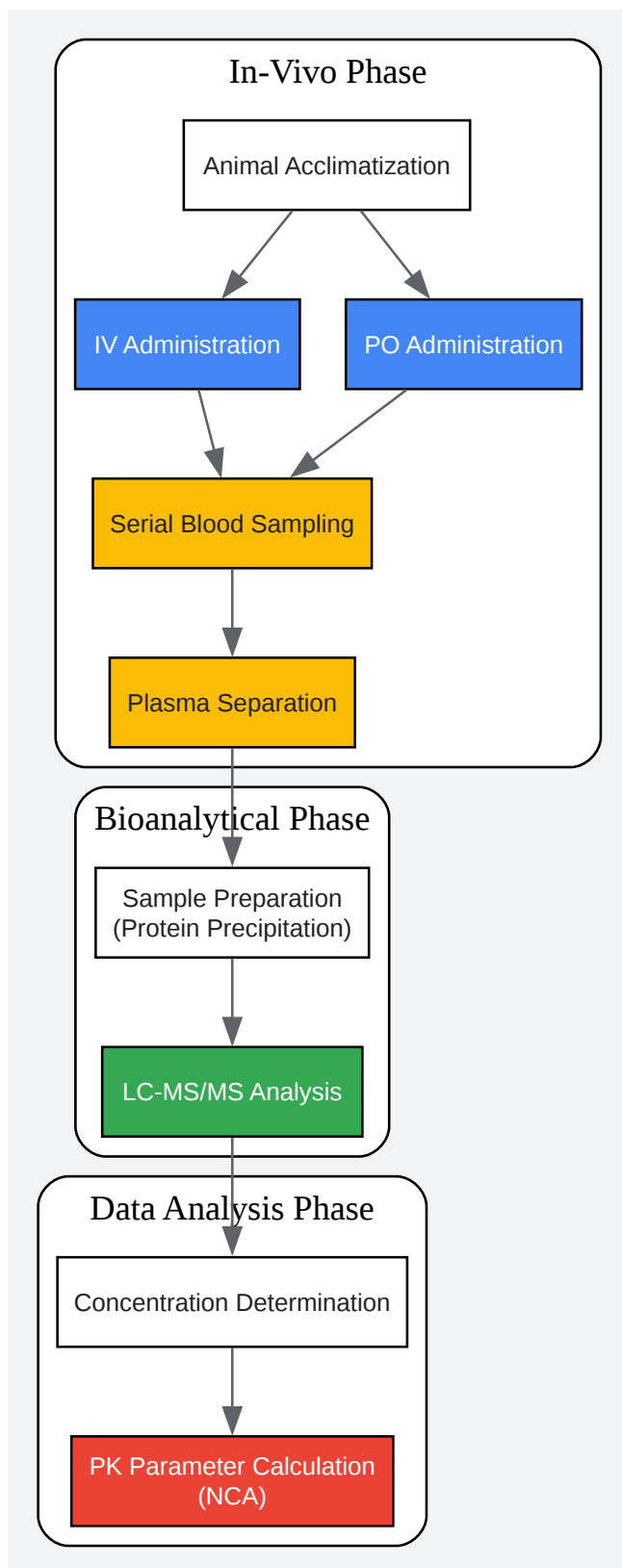
Signaling Pathway



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Caption: Mechanism of action of SJ-25081 in the JAK-STAT signaling pathway.

Experimental Workflow



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Caption: Workflow for the pharmacokinetic analysis of SJ-25081 in animal models.

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